KB Src 4

Kinase selectivity Src family kinases Chemical biology

Choose KB Src 4 for unambiguous c-Src attribution. With a Ki of 44 nM and >2800-fold selectivity over c-Abl, it eliminates the confounders of dual Src/Abl inhibitors like dasatinib. Its graded SFK selectivity (>8-fold over c-Yes, >40-fold over Lyn/Hck/Fyn) makes it the only tool for clean target deconvolution, phosphoproteomics, and synthetic lethality screens where kinase identity matters. Ideal as a reference standard in KINOMEscan panels. For research use only; not for human use.

Molecular Formula C32H23ClN8
Molecular Weight 555.0 g/mol
Cat. No. B590527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKB Src 4
Synonyms1-(3-(1-([1,1'-biphenyl]-3-ylmethyl)-1H-1,2,3-triazol-5-yl)phenyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC32H23ClN8
Molecular Weight555.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC(=C2)CN3C(=CN=N3)C4=CC(=CC=C4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)Cl)N
InChIInChI=1S/C32H23ClN8/c33-26-14-12-23(13-15-26)30-29-31(34)35-20-36-32(29)41(38-30)27-11-5-10-25(17-27)28-18-37-39-40(28)19-21-6-4-9-24(16-21)22-7-2-1-3-8-22/h1-18,20H,19H2,(H2,34,35,36)
InChIKeyUHIZYQVRKSWIFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KB Src 4: A Highly Selective c-Src Inhibitor for Precision Kinase Profiling and Oncology Research


KB Src 4 (CAS 1380088-03-8) is a cell-permeable, ATP-competitive inhibitor of the c-Src tyrosine kinase, a central node in oncogenic signaling. It is distinguished by its exceptional selectivity profile: a Ki of 44 nM and Kd of 86 nM for c-Src [1]. The compound was rationally designed to exploit a unique structural feature of the c-Src phosphate-binding loop, achieving the first highly selective c-Src inhibitor suitable for dissecting kinase-specific functions without confounding off-target activity [1].

Why KB Src 4 Cannot Be Replaced by Pan-SFK or Dual Src/Abl Inhibitors


The Src kinase family comprises multiple members (c-Src, Yes, Fyn, Lyn, Lck, etc.) with overlapping yet distinct biological roles, and many clinically developed inhibitors (e.g., dasatinib, bosutinib) also potently suppress c-Abl. Substituting KB Src 4 with a pan-SFK or dual Src/Abl inhibitor introduces significant experimental confounders: off-target c-Abl inhibition has been shown to promote oncogenic cell growth, masking or distorting the true c-Src-dependent phenotype [1]. Furthermore, the intra-family selectivity of KB Src 4 (e.g., >40-fold over Lyn/Hck/Fyn) enables attribution of observed effects specifically to c-Src, whereas pan-SFK inhibitors like saracatinib inhibit most family members with near-equal potency, making target deconvolution impossible [1][2].

KB Src 4 Comparative Selectivity Evidence: Quantified Differentiation from Pan-SFK and Dual Src/Abl Inhibitors


Intra-Family Selectivity: c-Src Discrimination vs. Pan-SFK Inhibitors

KB Src 4 exhibits a graded selectivity across the Src family that is fundamentally different from pan-SFK inhibitors. In direct binding assays (Kd), it displays >2-fold selectivity over Lck (Kd=160 nM) and Fgr (Kd=240 nM), 8-fold over c-Yes (Kd=720 nM), and >40-fold over Lyn (Kd=3200 nM), Hck (Kd=4400 nM), and Fyn (Kd>40,000 nM) [1]. In contrast, saracatinib inhibits c-Src, Lck, c-Yes, Lyn, Fyn, Fgr, and Blk with near-equipotent IC50 values of 2.7–11 nM [2]. Dasatinib, a broad-spectrum kinase inhibitor, potently inhibits Src (IC50=0.8 nM) but also Abl (<1 nM) and c-Kit (79 nM) .

Kinase selectivity Src family kinases Chemical biology

c-Abl Sparing: Avoiding Pro-Oncogenic Off-Target Effects of Dual Src/Abl Inhibitors

KB Src 4 shows no detectable inhibition of c-Abl at concentrations up to 125 µM, a >2800-fold selectivity window over its c-Src Ki [1]. This is in stark contrast to clinically used dual Src/Abl inhibitors: dasatinib inhibits Abl with IC50 <1 nM (selectivity ratio <1.3) , and bosutinib inhibits Abl with IC50 = 1 nM (selectivity ratio ~0.8) . The original study demonstrated that c-Abl inhibition actually promotes oncogenic cell growth, meaning that dual inhibitors may mask true c-Src dependency and produce misleading anti-proliferative readouts [1].

Off-target toxicity c-Abl Kinase inhibitor selectivity

Cellular Activity and Selectivity Confirmation in MEF Cells

In murine embryonal fibroblast (MEF) cells expressing full-length c-Src, KB Src 4 inhibits phosphorylation of the activation loop residue Tyr-416 with an IC50 of 1.9 µM [1]. This cellular potency is consistent with its biochemical Ki of 44 nM and confirms cell permeability and target engagement. For comparison, the pan-SFK inhibitor PP2, often used as a c-Src probe, inhibits Lck and Fyn with IC50s of 4–5 nM but lacks published quantitative cellular c-Src autophosphorylation data in the same assay format . The Brandvold study also demonstrated that KB Src 4 does not affect phospho-Erk levels in EGF-stimulated SK-BR-3 cells, confirming absence of Raf kinase inhibition at cellular concentrations [1].

Cellular kinase assay Phospho-Tyr416 Target engagement

Differential Growth Inhibition in Cancer vs. Non-Cancerous Cells Compared to PP2

KB Src 4 inhibits the growth of multiple cancer cell lines with GI50 values: HT-29 (11 µM), SK-BR-3 (12 µM), MCF7 (11 µM), and MDA-MB-453 (6.0 µM) [1]. Critically, KB Src 4 does not inhibit the growth of non-cancerous NIH-3T3 cells at concentrations up to 100 µM, whereas the commonly used SFK inhibitor PP2 shows a GI50 of 17 µM in the same cell line [1]. This differential cytotoxicity profile indicates that KB Src 4 is less toxic to non-transformed cells than PP2, a property that may reflect its superior selectivity and lack of c-Abl inhibition.

Cancer cell proliferation GI50 Selectivity index

Optimal Experimental Applications for KB Src 4 Based on Selectivity Evidence


Delineating c-Src-Specific Signaling from Other Src Family Kinases

Use KB Src 4 when the research objective is to attribute a phenotype specifically to c-Src activity rather than to the broader Src family. Its >8-fold selectivity over c-Yes and >40-fold over Lyn/Hck/Fyn [1] enables cleaner target deconvolution than pan-SFK inhibitors like saracatinib, which inhibit all SFK members with near-equal potency [2]. Ideal for phosphoproteomics, CRISPR-based synthetic lethality screens, and pathway mapping where SFK member identity matters.

Avoiding c-Abl-Mediated Confounding in Cancer Cell Growth Assays

Employ KB Src 4 in proliferation, apoptosis, or colony formation assays where c-Abl inhibition would artificially modulate oncogenic growth [1]. Dual Src/Abl inhibitors (dasatinib, bosutinib) potently suppress c-Abl at sub-nanomolar concentrations , confounding interpretation of c-Src dependency. KB Src 4's complete c-Abl sparing (>2800-fold selectivity) provides a clean, c-Src-specific readout.

Benchmarking Novel c-Src Inhibitors in Selectivity Profiling Campaigns

Include KB Src 4 as a reference standard in kinase selectivity panels (e.g., KINOMEscan, DiscoverX) to establish a baseline for c-Src intra-family discrimination. Its well-characterized Kd values across seven SFK members [1] provide a quantitative benchmark against which the selectivity of novel compounds can be assessed, supporting medicinal chemistry optimization and patent filings.

Cellular Assays Requiring Discrimination Among SFK Members

Use KB Src 4 in cellular assays (e.g., MEF cell Tyr-416 phosphorylation, IC50=1.9 µM [1]) where the experimental goal requires selective c-Src inhibition without impacting Lck-dependent T-cell signaling or Lyn-dependent B-cell receptor signaling. The compound's graded selectivity profile ensures that observed cellular effects are minimally contaminated by inhibition of other SFK members.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for KB Src 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.